molecular formula C37H68N2O13 B021758 Erythromycin oxime CAS No. 13127-18-9

Erythromycin oxime

Cat. No. B021758
CAS RN: 13127-18-9
M. Wt: 748.9 g/mol
InChI Key: KYTWXIARANQMCA-ZTILBQITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

  • Erythromycin-A oxime and its analogs, including ether derivatives and esters, have been synthesized. Ether derivatives were synthesized using an epoxy ether intermediate, followed by opening the epoxy linkage with various amines, while esters were prepared through a DCC mediated protocol (Pandey, Katti, Haq, & Tripathi, 2004).
  • Research summarized various synthesis methods of erythromycin oxime, aiming to find a green synthesis route by optimizing reaction conditions (Pan Bin, 2015).
  • Novel erythromycin A 9-O-(2-ethenesulfony-ethyl)-oxime and erythromycin A 9-O-(3-oxo-butyl)-oxime were synthesized from erythromycin A (EA) by the Michael reaction in a single step without protecting any functional moiety of erythromycin oxime (Dondas & Yaktubay, 2003).

Molecular Structure Analysis

Chemical Reactions and Properties

  • Regioselective methylation at the C-6 hydroxyl group of erythromycin A oxime derivatives was achieved using a 9-O-substituted erythromycin A 9-oxime as substrate. This methylation and its selectivity depend on an O-protecting group at the 9-oxime, solvent, base, and methylating reagent (Watanabe, Morimoto, Adachi, Kashimura, & Asaka, 1993).

Physical Properties Analysis

  • Erythromycin exposure on organisms indicated that it can exert biological activity on non-target organisms, affecting oxidative stress and genotoxicity parameters. This suggests potential environmental implications of erythromycin presence in aquatic environments (Rodrigues, Antunes, Correia, & Nunes, 2016).

Chemical Properties Analysis

  • A comparative NMR study between the macrolide antibiotic roxithromycin and erythromycin A indicated similarities in their major solution-state conformation, shedding light on the chemical properties of erythromycin derivatives (Gharbi-Benarous, Delaforge, Jankowski, & Girault, 1991).

Scientific Research Applications

  • Therapeutic Properties Against Pathogens : Erythromycin oxime shows potential in improving therapeutic properties against pathogens like Legionella, Campylobacter, and Chlamydia spp. (Kirst & Sides, 1989).

  • Development of New Erythromycin Products : Its easy protective and deprotective characteristics make erythromycin oxime suitable for the development of new erythromycin products (Sun Jing-guo, 2007).

  • Impact on Microalgae : Erythromycin oxime inhibits the population growth and effective quantum yield of PSII in microalgae, with species like Chlamydomonas reinhardtii being more sensitive (Sendra et al., 2018).

  • Activity Against Resistant Pathogens in Respiratory Tract Infections : As a novel macrolide derivative, erythromycin oxime is active against resistant pathogens in respiratory tract infections (Phan & Zhenkun, 2002).

  • Stimulation and Inhibition of Algal Growth : At low concentrations, erythromycin can stimulate the growth and photosynthetic activity of Microcystis flos-aquae, but high concentrations inhibit growth and cause oxidative stress (Wan et al., 2015).

  • Veterinary Applications : It is used in veterinary practice for treatment, prevention, and growth promotion (Wang et al., 2015).

  • Intermediate in Novel Antibiotics : Erythromycin A 9 oxime serves as a common intermediate in antibiotics like clarithromycin, azithromycin, rozithromycin, flururithromycin, and dirithromycin (Deng Zhi, 2003).

  • Activity Against Mycobacterium Avium Complex : Erythromycin A 9-O-substituted oxime ether derivatives have stronger in vitro activity against Mycobacterium avium complex and macrolide-resistant strains than clarithromycin (Nishimoto et al., 2001).

Safety And Hazards

Erythromycin A oxime is intended for research use only and is not intended for diagnostic or therapeutic use . Detailed safety and hazard information is not available in the search results.

Future Directions

There is ongoing research to develop erythromycin derivatives with improved stability in acidic conditions, thereby enhancing erythromycin’s bioavailability while simultaneously reducing its toxicity . New macrocyclic derivatives, which could be more potent and less prone to escape bacterial resistance mechanisms, are also continuously evaluated .

properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H68N2O13/c1-14-25-37(10,45)30(41)20(4)27(38-46)18(2)16-35(8,44)32(52-34-28(40)24(39(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-46H,14-17H2,1-13H3/b38-27-/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTWXIARANQMCA-PGYIPVOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H68N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

748.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erythromycin oxime

CAS RN

134931-01-4, 13127-18-9
Record name Erythromycin, 9-oxime, (9Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134931-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythromycin, 9-oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl]oxy}-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione 10-oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.526
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
EG BRAIN, AK FORREST, E HUNT… - The Journal of …, 1989 - jstage.jst.go.jp
… prepared by one of two methods: O-Alkylation of the oxime 1 1,12-carbonate derivative 7, followed by deprotection and reductive 7V-methylation; or reaction of an erythromycin oxime …
Number of citations: 29 www.jstage.jst.go.jp
HA Dondas, N Yaktubay - Il Farmaco, 2003 - Elsevier
… This versatile methodology has been applied to synthesis the novel erythromycin oxime … We anticipate that this work might lead to the erythromycin oxime ethers analogs with a different …
Number of citations: 5 www.sciencedirect.com
JC Gasc, SG D'AMBRIERES, A LUTZ… - The Journal of …, 1991 - jstage.jst.go.jp
… Works): Erythromycin oxime and 9-amino-3-0-cladinosyl 6,ll,12-trihydroxy-2,4,6,8,10,12 hexamethyl pentadecane 13-olide. GB Pat. 1 100 504, Oct. …
Number of citations: 103 www.jstage.jst.go.jp
Z Tamburašev, G Vazdar, S Djokić - Croatica Chemica Acta, 1967 - hrcak.srce.hr
… Erythromycin oxime bis-ethyl succinate Erythromycin oxime methyl adipate Erythromycin oxime ethyl adipate Erythromycin oxime bis-methyl adipate Erythromycin oxime bis-ethyl …
Number of citations: 7 hrcak.srce.hr
JH Liang, LJ Dong, H Wang, K An, XL Li, L Yang… - European journal of …, 2010 - Elsevier
… One approach to the 6-O-methyl-9-O-allyl-oxime 11,12-carbonate ketolide (7) may initiate from commercially available erythromycin oxime. Nowadays, it’s generally accepted that the …
Number of citations: 23 www.sciencedirect.com
G KOBREHEL, Z TAMBURASEV… - Journal of …, 1977 - academia.edu
… functiona group, similar compounds give similar AR, values for a particular chromatographic system, and our results confirm the above assumption that it was only in erythromycin oxime …
Number of citations: 0 www.academia.edu
GH Timms, E Wildsmith - Tetrahedron Letters, 1971 - Elsevier
… The best published procedure4 requires reduction of erythromycin oxime (II) with hydrogen over PtOn and is effective only when an uneconomically high ratio of catalyst to substrate (1:…
Number of citations: 142 www.sciencedirect.com
T Lazarevski, G Radobolja, S Djokić - Journal of Pharmaceutical Sciences, 1978 - Elsevier
… , of the hydrolytic degradation of erythromycin oxime and er… Erythromycin oxime and amine-kinetics of acid-catalyzed hydrolysis Kinetics-acid-catalyzed hydrolysis of erythromycin oxime …
Number of citations: 22 www.sciencedirect.com
RA LeMahieu, M Carson, RW Kierstead… - Journal of Medicinal …, 1974 - ACS Publications
… We therefore converted erythromycin oxime 1 to the N-oxide 9 by treatment with 3% hydrogen peroxide. Pyrolysis of 9 at 155 without solvent as …
Number of citations: 91 pubs.acs.org
D Pavlovic, S Mutak - Journal of medicinal chemistry, 2010 - ACS Publications
A series of novel 6-O-substituted 8a-aza-8a-homoerythromycin A ketolides was synthesized and evaluated for in vitro antibacterial activity. Key strategic elements of the synthesis …
Number of citations: 20 pubs.acs.org

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